molecular formula C18H25N5 B14277371 2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole CAS No. 157013-25-7

2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

Cat. No.: B14277371
CAS No.: 157013-25-7
M. Wt: 311.4 g/mol
InChI Key: HATSQPGGZVMIDL-UHFFFAOYSA-N
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Description

2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is a complex organic compound that features both pyrrolidine and indole moieties. The presence of these heterocyclic structures makes it a molecule of interest in medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with a suitable pyrimidine derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Indole derivatives: These compounds share the indole ring structure and are known for their diverse biological activities.

Uniqueness

2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is unique due to the combination of both pyrrolidine and indole moieties in its structure. This combination may confer unique biological properties and make it a valuable compound for drug discovery and development .

Properties

CAS No.

157013-25-7

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

2,4-dipyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

InChI

InChI=1S/C18H25N5/c1-2-8-14-13(7-1)15-16(19-14)20-18(23-11-5-6-12-23)21-17(15)22-9-3-4-10-22/h1-12H2,(H,19,20,21)

InChI Key

HATSQPGGZVMIDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)N=C(N=C3N4CCCC4)N5CCCC5

Origin of Product

United States

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